2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 685888-20-4
VCID: VC16803207
InChI: InChI=1S/C15H24O3/c1-3-4-5-6-10-17-14-7-8-15(13(2)12-14)18-11-9-16/h7-8,12,16H,3-6,9-11H2,1-2H3
SMILES:
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol

CAS No.: 685888-20-4

Cat. No.: VC16803207

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol - 685888-20-4

Specification

CAS No. 685888-20-4
Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
IUPAC Name 2-(4-hexoxy-2-methylphenoxy)ethanol
Standard InChI InChI=1S/C15H24O3/c1-3-4-5-6-10-17-14-7-8-15(13(2)12-14)18-11-9-16/h7-8,12,16H,3-6,9-11H2,1-2H3
Standard InChI Key JDDBOUJEOMZOPN-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC1=CC(=C(C=C1)OCCO)C

Introduction

Chemical Identity and Structural Characteristics

2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol (C₁₅H₂₄O₃) is a bifunctional aromatic ether featuring a hexyloxy group at the para position and a methyl group at the ortho position of a phenolic ring, which is further linked to an ethanol moiety via an ether bond. Its structure can be represented by the SMILES notation COC1=C(C=CC(=C1)OCCCCCC)OCCO, reflecting the hexyloxy (C₆H₁₃O), methyl (CH₃), and ethoxyethanol (C₂H₅O) substituents .

Molecular Geometry and Stereoelectronic Effects

The compound’s planar aromatic ring facilitates π-π stacking interactions, while the hexyloxy chain introduces steric bulk and lipophilicity. The ethanolic hydroxyl group enhances hydrogen-bonding capacity, potentially influencing solubility in polar solvents. Comparative analysis with 2-(4-amino-2-methylphenoxy)ethan-1-ol (CID 21422981) reveals that replacing the amino group with a hexyloxy chain significantly alters electronic distribution, reducing basicity and increasing hydrophobicity .

Synthetic Strategies and Reaction Mechanisms

Alkylation of Phenolic Precursors

A plausible route involves the Williamson ether synthesis, where 4-hexyloxy-2-methylphenol reacts with ethylene glycol monotosylate under basic conditions. This method, analogous to the synthesis of diethylene glycol monohexyl ether (CAS 112-59-4), employs nucleophilic substitution to form the ether linkage .

Reaction Scheme:

4-Hexyloxy-2-methylphenol+TsOCH2CH2OHNaOH2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol+TsOH\text{4-Hexyloxy-2-methylphenol} + \text{TsOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol} + \text{TsOH}

Predicted Physicochemical Properties

Thermal and Solubility Profiles

Based on analogs like diethylene glycol monohexyl ether (boiling point: 260°C, density: 0.935 g/mL) , the target compound is expected to exhibit:

  • Boiling point: ~270–290°C (higher due to increased molecular weight).

  • Density: 0.92–0.95 g/mL at 25°C.

  • Water solubility: <10 g/L (limited by the hexyl chain’s hydrophobicity) .

Spectroscopic Signatures

  • IR: Strong absorption bands at 3400 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C) .

  • NMR:

    • ¹H NMR: δ 1.3–1.5 (hexyl CH₂), δ 2.2 (Ar-CH₃), δ 3.7–4.1 (OCH₂ and CH₂OH) .

    • ¹³C NMR: δ 15–22 (CH₃), δ 70–75 (OCH₂), δ 150–155 (aromatic C-O) .

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